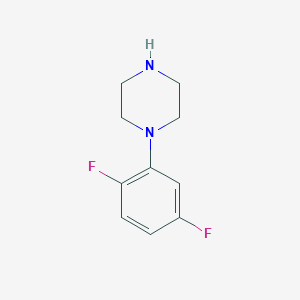










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[NH2:4].Cl.Cl[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]Cl.C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+]>C(O)CCC.CCCCCC>[F:1][C:2]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:3]=1[N:4]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:1.2,3.4.5,6.7|
|


|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
3.96 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCNCCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)O
|
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated again
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with chloroform (3×25 mL)
|
|
Type
|
WASH
|
|
Details
|
The silica gel was further eluted with a gradient of chloroform to chloroform/methanol (4:1)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed from the combined fractions with Rf=0.14 [silica gel, chloroform/methanol (4:1)]
|


Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)F)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.1 mmol | |
| AMOUNT: MASS | 0.606 g | |
| YIELD: PERCENTYIELD | 15% | |
| YIELD: CALCULATEDPERCENTYIELD | 15.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |